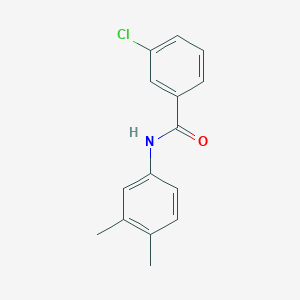![molecular formula C20H16INO B404201 N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl carboxamides. This compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 2-position of the phenyl ring, which is attached to a biphenyl-4-carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 4-iodo-2-methylphenylamine with biphenyl-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form lactams.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Cyclization Products: Lactams formed through intramolecular cyclization.
Applications De Recherche Scientifique
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The iodine atom and the biphenyl carboxamide moiety play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-iodo-2-methylphenyl)benzamide
- N-(4-iodo-2-methylphenyl)phenylacetamide
- N-(4-iodo-2-methylphenyl)benzoic acid
Uniqueness
N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the iodine atom and the biphenyl carboxamide moiety. This combination imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential for intramolecular cyclization. These properties make it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C20H16INO |
|---|---|
Poids moléculaire |
413.3g/mol |
Nom IUPAC |
N-(4-iodo-2-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16INO/c1-14-13-18(21)11-12-19(14)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
Clé InChI |
SCWCMHLQWRFKFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(benzyloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404124.png)
![8-[(2-chloroethyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404125.png)
![4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404128.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404130.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B404132.png)
![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)


![Methyl 4-{[2-(2,4,5-trichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B404137.png)


